molecular formula C13H19BrO2 B1403311 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol CAS No. 1294453-62-5

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol

Cat. No. B1403311
CAS RN: 1294453-62-5
M. Wt: 287.19 g/mol
InChI Key: NIZRFKRDLIJSLJ-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)-1-piperidinecarboxylate, has a CAS Number of 1072944-63-8 and a molecular weight of 384.31 . It is used for industrial and scientific research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3 .

Scientific Research Applications

  • Synthesis and Body Distribution of Iodine-131 Labeled Compounds : A study detailed the synthesis of iodine-131 labeled compounds similar in structure to 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol. These compounds showed significant uptake in the lungs and brain in animal models, suggesting potential applications in imaging and diagnostic procedures in nuclear medicine (Braun et al., 1977).

  • Novel Synthesis of Gemfibrozil : Another research focused on the synthesis of Gemfibrozil, a pharmaceutical used for the prevention and treatment of atherosclerosis, demonstrating a two-step reaction process involving a compound structurally related to 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol (Glushkov et al., 1995).

  • Application in Alkaline Fuel Cells : Research on the application of brominated polymers as anion exchange membranes in alkaline direct methanol fuel cells (DMFC) could provide insights into the potential use of brominated compounds like 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol in energy conversion technologies (Katzfuß et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified as it is primarily used for research purposes .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

As this compound is used for research purposes, future directions would likely involve further exploration of its properties and potential applications in various fields .

properties

IUPAC Name

4-(4-bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZRFKRDLIJSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol

Synthesis routes and methods I

Procedure details

The title compound is prepared from 4-bromo-3,5-dimethylphenol and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate following a procedure analogous to that described in Step 3 of Intermediate 2. LC (method 1): tR=1.35 min; Mass spectrum (ESI+): m/z=269 [M+H—H2O]+.
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Intermediate 2
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Synthesis routes and methods II

Procedure details

According to the method of (Example 10) , from 4-bromo-3,5-dimethylphenol (3.60 g) and 3-hydroxy-3-methylbutyl 4-methylbenzene sulfonate (5.09 g), the subject compound (5.24 g) was obtained as a colorless oil.
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3.6 g
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reactant
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5.09 g
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reactant
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Synthesis routes and methods III

Procedure details

A mixed solution of 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (4.24 g) synthesized in accordance with the method described in [WO 2009/067613 pamphlet, Example 308], 4-bromo-3,5-dimethylphenol (3.0 g), and potassium carbonate (3.09 g) in N,N-dimethylformamide (15 mL) was stirred at 80° C. for 3 hours. To the reaction mixture, ethyl acetate (200 mL) and water (100 mL) were added and the mixture was extracted with ethyl acetate. The organic phase was successively washed with water (50 mL) and brine (50 mL) and then dried over anhydrous sodium sulfate. From the organic phase, the solvent was removed by evaporation under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=80:20 to 70:30). From the eluted solution, the solvent was removed by evaporation under reduced pressure to give the title compound (3.9 g).
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4.24 g
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3 g
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3.09 g
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200 mL
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100 mL
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15 mL
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Synthesis routes and methods IV

Procedure details

According to the method of (Example 36) , from 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (5.1 g) and 4-bromo-3,5-dimethylphenol (3.6 g), the subject compound (5.2 mg) was obtained as a colorless oil.
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5.1 g
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3.6 g
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Synthesis routes and methods V

Procedure details

10.0 g (49.7 mmol) 4-bromo-3,5-dimethylphenol and 10.3 g (74.6 mmol) K2OC3 are mixed with 20.0 mL N-methylpyrrolidone and heated to 100° C. 37.0 g (64.7 mmol) 4-chloro-2-methylbutan-2-ol (toluene solution from step 1) is added and the funnel is rinsed with 10.0 ml N-methylpyrrolidone. The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent is distilled off in vacuum. After full conversion the mixture is cooled to 20° C., 60.0 ml water is added and stirring is continued for 5 min. 90.0 ml n-heptane is added and the aqueous phase is separated. The organic phase is washed twice with 30.0 ml water. 20.0 ml solvent is distilled off and the mixture is cooled to 15° C. Seeds are added and stirring is continued for 1 h at 15° C. The suspension is cooled to −15° C. and stirred for 1 h. The product is filtered off, washed twice with cooled n-heptane and dried. Yield: 11.7 g; TLC: Rf=0.40 (silicagel, EtOAc:PE 2:8).
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10 g
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37 g
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20 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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